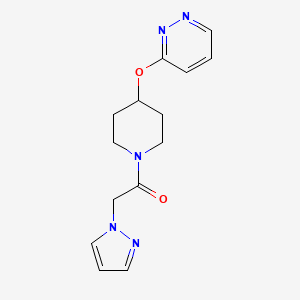
2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, and a piperidine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular formula of this compound is C14H17N5O2, and its molecular weight is 287.323. It contains a pyrazole ring, a pyridazine ring, and a piperidine ring, all of which are types of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. This compound, with its multiple heterocyclic rings and polar functional groups, is likely to be soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
A compound closely related to 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been used as a precursor in the synthesis of various heterocyclic compounds with potential biological activities. For instance, synthesis techniques have been explored to create derivatives with antiviral, antifungal, and cytotoxic properties. These studies highlight the versatility of this chemical scaffold in medicinal chemistry, leading to compounds with diverse biological activities.
Antiviral Activity
The synthesis and antiviral activity of related pyrazole and pyridazine derivatives have been investigated. These compounds showed potential anti-HSV1 and anti-HAV-MBB activity, underscoring their potential in antiviral drug development (Attaby et al., 2006).
Antifungal Activity
Derivatives synthesized from this compound exhibited moderate activity against strains of Candida, suggesting their potential in addressing fungal infections (Mamolo et al., 2003).
Cytotoxic Studies
Research into the cytotoxicity of synthesized compounds reveals their potential in cancer treatment. One study focused on the synthesis, spectroscopic characterization, and cytotoxic studies of a derivative, offering insights into its pharmacokinetics nature for biological applications (Govindhan et al., 2017).
Antimicrobial Activity
The synthesis of certain heterocyclic compounds from this chemical scaffold and their antimicrobial activity assessment show promising results. These compounds have shown significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Salimon et al., 2011).
properties
IUPAC Name |
2-pyrazol-1-yl-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(11-19-8-2-7-16-19)18-9-4-12(5-10-18)21-13-3-1-6-15-17-13/h1-3,6-8,12H,4-5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZOFQQINNGHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2685581.png)
![N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2685583.png)
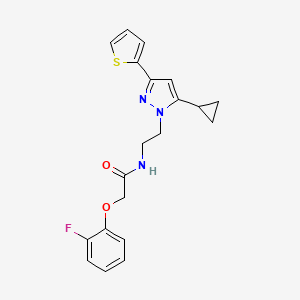
![Ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B2685588.png)

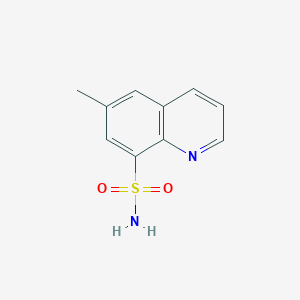
![5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685592.png)
![Di-tert-butyl [methylenebis(oxy)]biscarbamate](/img/structure/B2685593.png)
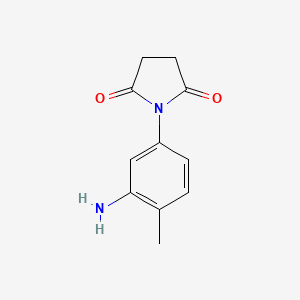
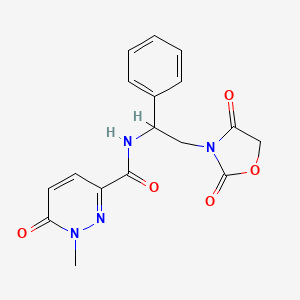
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2685599.png)

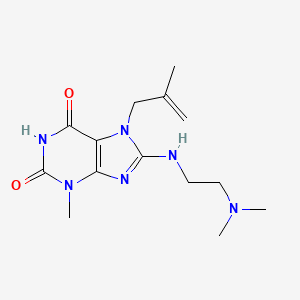
![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)